

# IUPAC name for Adb-fubiata synthetic cannabinoid

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## Compound of Interest

Compound Name: Adb-fubiata

Cat. No.: B10824215

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## An In-Depth Technical Guide to the Synthetic Cannabinoid **ADB-FUBIATA**

This technical guide provides a comprehensive overview of the synthetic cannabinoid **ADB-FUBIATA**, designed for researchers, scientists, and drug development professionals. The document details its chemical identity, pharmacological activity at cannabinoid receptors, metabolic fate, and the experimental protocols used for its characterization.

## Chemical Identity

**ADB-FUBIATA** is a synthetic cannabinoid that is structurally related to ADB-FUBICA, with a key modification intended to circumvent class-wide bans on synthetic cannabinoids.<sup>[1][2]</sup> This modification involves the extension of the amide linker group through the addition of a methylene bridge.<sup>[1]</sup>

IUPAC Name: (2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]-3,3-dimethylbutanamide.<sup>[1][3]</sup>

Synonyms: AD-18, FUB-ACADB, ADB-FUBIACA.<sup>[1][4][5]</sup>

## Quantitative Pharmacological Data

**ADB-FUBIATA** is a selective agonist for the cannabinoid type 1 (CB1) receptor, exhibiting potent activity at this target while being practically inactive at the cannabinoid type 2 (CB2)

receptor.[1][6][7] This selectivity differs from its predecessor, ADB-FUBICA, which is a potent agonist at both CB1 and CB2 receptors.[7][8]

Parameter	Value	Receptor	Reference Compound
Potency (EC50)	635 nM	hCB1	N/A
Efficacy (Emax)	141%	hCB1	CP55,940
Activity	Almost no activity	hCB2	N/A

## Metabolic Profile

In vitro and in vivo studies using human liver microsomes (HLMs) and zebrafish models have identified the primary metabolic pathways for **ADB-FUBIATA**. [9][10] A total of 18 metabolites have been characterized, consisting of seventeen phase I metabolites and one phase II metabolite. [9][10]

The principal metabolic transformations include:

- Hydroxylation
- Dehydrogenation
- N-dealkylation
- Amide hydrolysis
- Glucuronidation [9][10]

Hydroxylated metabolites, particularly those hydroxylated at the indole or adjacent methylene group (e.g., metabolite AF7), are the most abundant and are recommended as urinary biomarkers for detecting **ADB-FUBIATA** consumption. [9][11]

## Experimental Protocols

## Cannabinoid Receptor Activity Assay ( $\beta$ -Arrestin2 Recruitment)

The functional activity of **ADB-FUBIATA** at the human CB1 and CB2 receptors was determined using an in vitro  $\beta$ -arrestin2 recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.<sup>[6][7]</sup>

**Objective:** To measure the potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of the compound by quantifying its ability to induce the recruitment of  $\beta$ -arrestin2 to the cannabinoid receptor upon activation.

**Methodology:**

- **Cell Culture:** Human embryonic kidney (HEK) 293 cells are engineered to co-express the human cannabinoid receptor of interest (hCB1 or hCB2) and a  $\beta$ -arrestin2 fusion protein linked to a reporter enzyme system (e.g., NanoLuc Binary Technology®).<sup>[7][9]</sup>
- **Assay Preparation:** Cells are seeded into microplates and incubated to allow for adherence.
- **Compound Incubation:** The cells are exposed to varying concentrations of **ADB-FUBIATA**. A reference agonist (e.g., CP55,940) is used as a positive control.
- **Signal Detection:** Following incubation, a substrate for the reporter enzyme is added. The recruitment of  $\beta$ -arrestin2 to the activated receptor brings the components of the reporter enzyme into proximity, generating a luminescent signal.
- **Data Analysis:** The luminescence intensity is measured using a plate reader. The data is then normalized and plotted against the compound concentration to generate a dose-response curve, from which EC<sub>50</sub> and E<sub>max</sub> values are calculated.

## In Vitro Metabolic Profiling

The metabolic fate of **ADB-FUBIATA** was investigated using pooled human liver microsomes (HLMs) to simulate hepatic metabolism.<sup>[9][11]</sup>

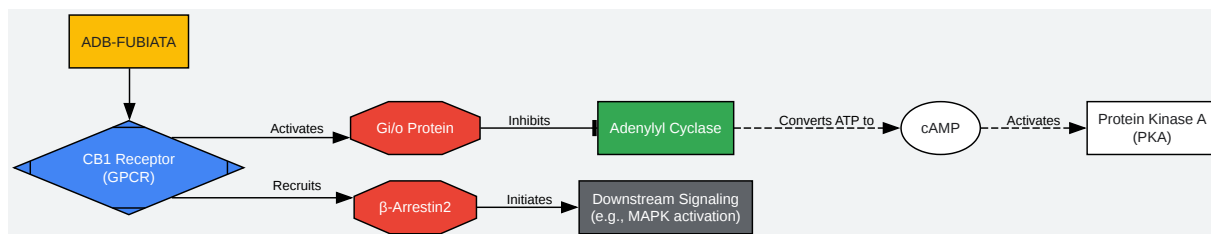
**Objective:** To identify the phase I and phase II metabolites of **ADB-FUBIATA**.

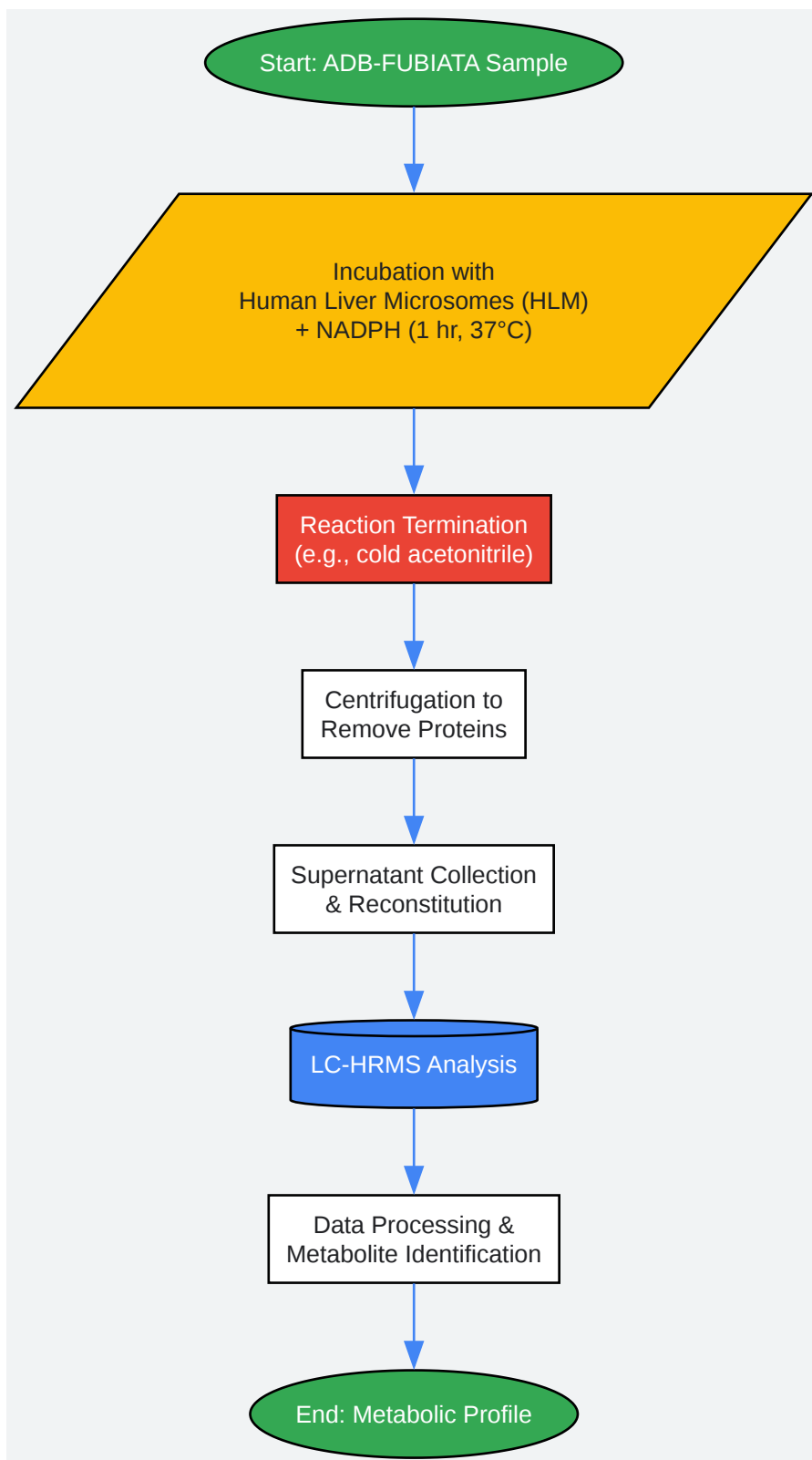
**Methodology:**

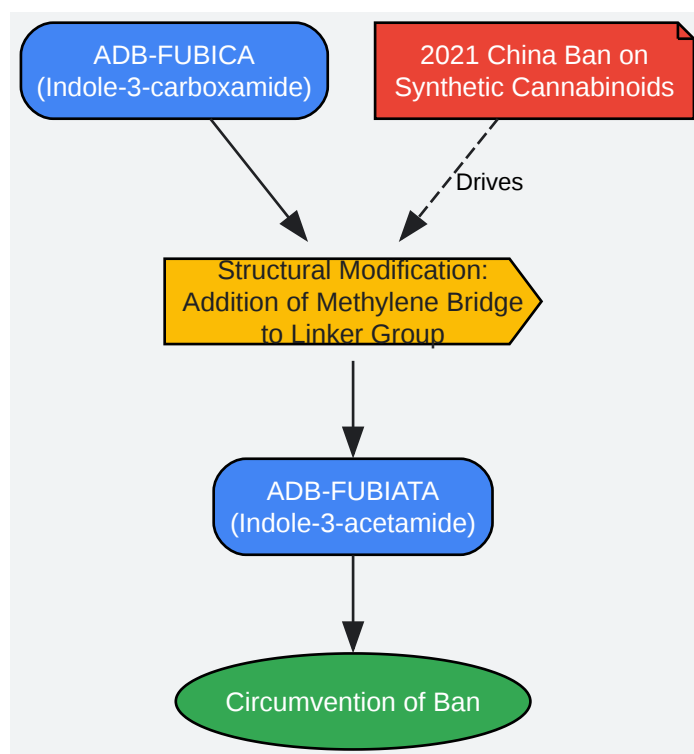
- Incubation Mixture Preparation: A reaction mixture is prepared containing pooled HLMS, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system to support cytochrome P450 enzyme activity.
- Initiation of Reaction: **ADB-FUBIATA** (e.g., at a concentration of 10  $\mu\text{mol/L}$ ) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.[\[11\]](#)
- Incubation: The mixture is incubated, for example, for 1 hour at 37°C with gentle shaking.[\[11\]](#)
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.
- LC-HRMS Analysis: The prepared sample is injected into a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system for the separation and identification of metabolites.[\[9\]](#)[\[11\]](#) Mass spectral data is analyzed to determine the chemical structures of the metabolites based on their accurate mass and fragmentation patterns.

## Visualizations

### CB1 Receptor Signaling Pathway







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